1-(3,4-dichlorophenyl)-1,4-diazepane
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Overview
Description
1-(3,4-Dichlorophenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with a suitable diazepane precursor. One common method is the catalytic hydrogenation of a Schiff base compound in the presence of an amine salt or amide salt using a catalyst such as palladium or platinum . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepane derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-1,4-diazepane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: This compound shares the 3,4-dichlorophenyl group but has a piperazine ring instead of a diazepane ring.
3,4-Dichlorophenylhydrazine hydrochloride: This compound contains the 3,4-dichlorophenyl group attached to a hydrazine moiety.
1-(3,4-Dichlorophenyl)pyrrolidine: This compound has a pyrrolidine ring with the 3,4-dichlorophenyl group attached.
Uniqueness
1-(3,4-Dichlorophenyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
1249074-58-5 |
---|---|
Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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